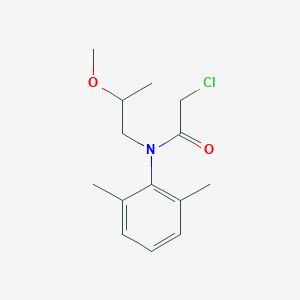![molecular formula C24H28N2O2 B14661256 4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile CAS No. 50381-94-7](/img/structure/B14661256.png)
4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile is an organic compound with the molecular formula C24H28N2O2. This compound features a decane chain flanked by two benzonitrile groups connected via ether linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile typically involves the reaction of 4-cyanophenol with decane-1,10-diol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile and heated to around 130°C . The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the decane-1,10-diol react with the phenolic hydroxyl groups of 4-cyanophenol, forming ether linkages.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ether linkages provide flexibility to the molecule, allowing it to fit into various binding sites. The aromatic rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Ethane-1,2-diylbis(oxy))dianiline: Similar structure but with a shorter ethane chain instead of decane.
Decane, 1,1’-oxybis-: Similar ether linkages but lacks the benzonitrile groups.
Uniqueness
4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile is unique due to its combination of a long decane chain and benzonitrile groups connected via ether linkages. This structure imparts specific chemical and physical properties, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
50381-94-7 |
|---|---|
Fórmula molecular |
C24H28N2O2 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
4-[10-(4-cyanophenoxy)decoxy]benzonitrile |
InChI |
InChI=1S/C24H28N2O2/c25-19-21-9-13-23(14-10-21)27-17-7-5-3-1-2-4-6-8-18-28-24-15-11-22(20-26)12-16-24/h9-16H,1-8,17-18H2 |
Clave InChI |
JQKYFIZGQHLTST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OCCCCCCCCCCOC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



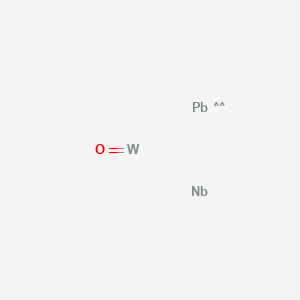
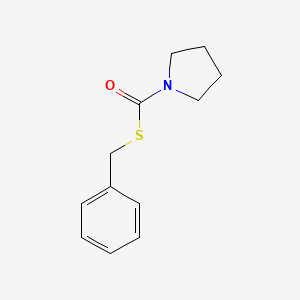
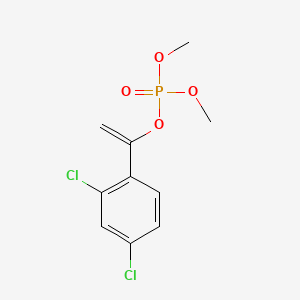
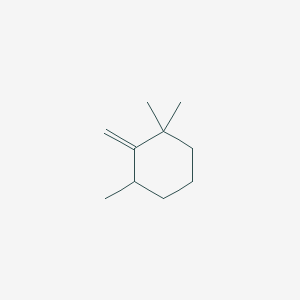
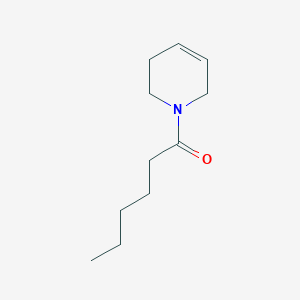
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
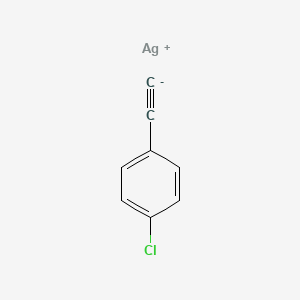
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)

![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
